

Commercial Suppliers of High-Purity 5-Vinyluracil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Vinyluracil

Cat. No.: B015639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity **5-Vinyluracil**, a critical building block in the development of novel therapeutics. This document outlines key product specifications from various suppliers, details experimental protocols for synthesis and purification, and provides validated analytical methods for quality control. Furthermore, it explores the mechanism of action of **5-Vinyluracil**-derived compounds and visualizes the key signaling pathways affected.

Commercial Supplier Specifications

High-purity **5-Vinyluracil** is available from a range of commercial suppliers, each offering various grades and quantities. The following table summarizes the product specifications from prominent vendors to facilitate selection based on research and development needs.

Supplier	Product Number	Purity Specification	Analytical Method	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Storage Temperature (°C)
Sigma-Aldrich	3710-7-81-6	95%	Not specified	Custom	3710-7-81-6	C ₆ H ₆ N ₂ O ₂	138.12	Solid	>300 (decomposes)	Room Temperature
Thermo Scientific	Not specified	97%	Not specified	1g, 5g	3710-7-81-6	C ₆ H ₆ N ₂ O ₂	138.12	Not specified	Not specified	Not specified
United States Biological	V212-2-98	Highly Purified	Not specified	100mg	3710-7-81-6	C ₆ H ₆ N ₂ O ₂	138.12	Pale Yellow Solid	298-304	-20
MySkinRecipes	Not specified	Not specified	Not specified	Not specified	Not specified	C ₆ H ₆ N ₂ O ₂	138.12	Not specified	>300 (decomposes)[1]	2-8[1]

Experimental Protocols

Synthesis of High-Purity 5-Vinyluracil

A common and efficient method for the synthesis of **5-Vinyluracil** is through the dehydration of 5-(1-hydroxyethyl)uracil. The following protocol is adapted from established literature procedures.[2]

Materials:

- 5-(1-hydroxyethyl)uracil
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- Mesylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(1-hydroxyethyl)uracil in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- Slowly add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.
- Elimination: Dissolve the crude intermediate in a suitable solvent (e.g., DMF or DMSO) and treat it with a non-nucleophilic base (e.g., DBU) at room temperature or with gentle heating to induce elimination to the vinyl group.
- Purification: After the elimination reaction is complete (monitored by TLC), purify the crude **5-Vinyluracil** by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Purification of 5-Vinyluracil by Recrystallization

For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical and should be determined empirically.

General Procedure:

- Solvent Selection: Test the solubility of a small amount of crude **5-Vinyluracil** in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common solvent systems to screen include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3][4][5]
- Dissolution: In an Erlenmeyer flask, dissolve the crude **5-Vinyluracil** in a minimal amount of the chosen hot solvent or solvent mixture to form a saturated solution.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, further cool the flask in an ice bath.
- Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Analytical Methods for Quality Control

To ensure the purity of **5-Vinyluracil**, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

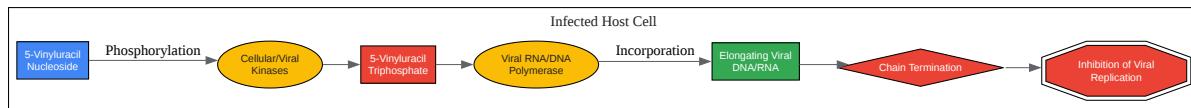
This method is suitable for determining the purity of **5-Vinyluracil** and quantifying impurities.

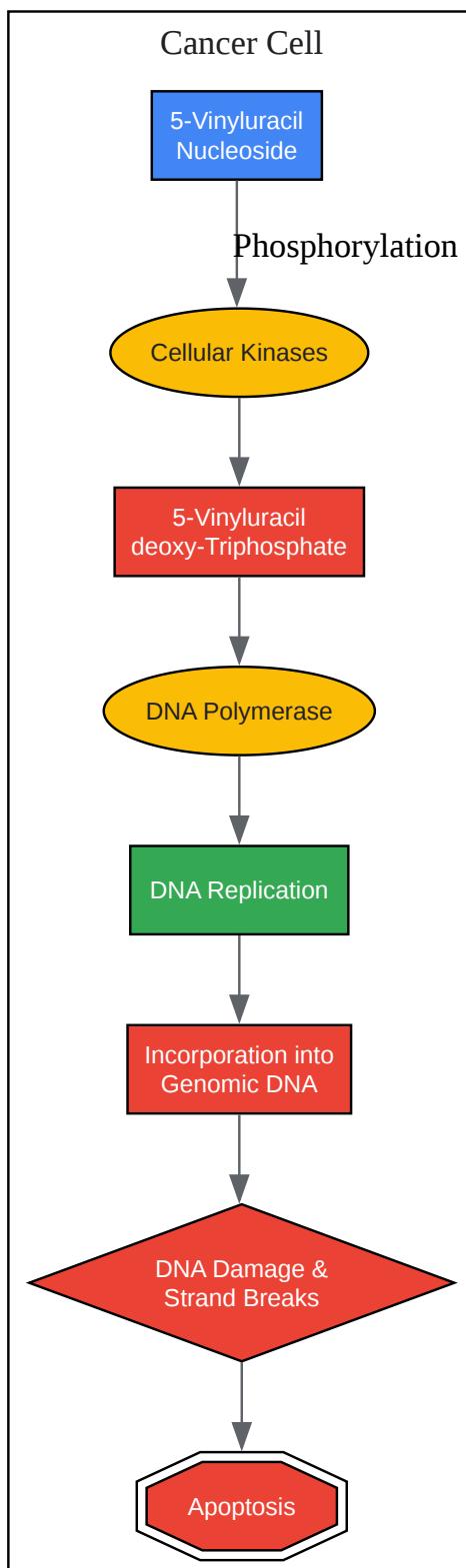
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 260 nm.[6]
- Sample Preparation: Dissolve a known concentration of **5-Vinyluracil** in the initial mobile phase composition.
- Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of volatile impurities and for confirmation of the compound's identity. Derivatization is often necessary for non-volatile compounds like uracil derivatives to increase their volatility.

- Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
- Derivatization Procedure:


- Dry a small sample of **5-Vinyluracil** under a stream of nitrogen.
- Add the derivatization agent and a suitable solvent (e.g., acetonitrile or pyridine).
- Heat the mixture at 60-80 °C for 30-60 minutes to complete the reaction.
- GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized compound (e.g., m/z 50-500).
- Analysis: The identity of **5-Vinyluracil** is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity can be estimated by comparing the peak area of the derivatized product to the total ion chromatogram.


Mechanism of Action and Signaling Pathways

5-Vinyluracil itself is a nucleobase analog. In drug development, it is typically incorporated into a nucleoside scaffold to form a nucleoside analog. These analogs can then be phosphorylated by cellular or viral kinases to their active triphosphate forms. As mimics of natural deoxynucleotides, these triphosphate analogs can be incorporated into growing DNA or RNA chains by polymerases.^{[7][8][9]}

Antiviral Activity: Chain Termination

Many antiviral drugs derived from nucleoside analogs act as chain terminators.^{[10][11][12]} The incorporation of the **5-vinyluracil** nucleoside triphosphate into the viral genome can halt replication because the modified sugar moiety lacks a 3'-hydroxyl group, or the presence of the vinyl group sterically hinders the addition of the next nucleotide. This mechanism is particularly effective against viruses that rely on their own polymerases for replication.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Vinyluracil [myskinrecipes.com]
- 2. A method for the rapid preparation of 5-vinyluracil in high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. DNA sequencing with chain-terminating inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers of High-Purity 5-Vinyluracil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015639#commercial-suppliers-of-high-purity-5-vinyluracil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com